5-Methoxy-2-(1H-pyrazol-5-yl)phenol
Description
Contextualization of Pyrazole (B372694) and Phenol (B47542) Scaffolds in Bioactive Compound Discovery
The foundation of many successful drugs lies in their core chemical structures, often referred to as scaffolds. Both pyrazole and phenol are prominent scaffolds in the world of bioactive compound discovery.
Pyrazole Scaffolds:
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of pharmaceuticals. researchgate.netnih.gov This scaffold is valued for its metabolic stability and its ability to act as a versatile building block. nih.gov Pyrazole derivatives have demonstrated a vast array of biological activities, including:
Anti-cancer. researchgate.netjcchems.com
Antimicrobial. researchgate.netjcchems.com
Antiviral. researchgate.netjcchems.com
Anti-inflammatory. researchgate.netjcchems.com
Analgesic. researchgate.netjcchems.com
The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful drugs. nih.gov
Phenol Scaffolds:
The phenol group, characterized by a hydroxyl group attached to an aromatic ring, is another critical scaffold in medicinal chemistry. Phenolic compounds are widespread in nature and are known for their diverse biological properties. For instance, curcumin, a natural phenolic compound, has been a starting point for the development of new drugs due to its neuroprotective activities. nih.gov
The combination of pyrazole and phenol scaffolds in a single molecule, as seen in 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, presents a compelling strategy for the discovery of novel bioactive compounds. This approach aims to leverage the distinct properties of each scaffold to create new chemical entities with unique therapeutic potential.
Historical Perspective on the Emergence of this compound and Related Analogs in Scientific Literature
For example, research into curcumin-based pyrazoline analogues has been undertaken with the goal of developing new MAO inhibitors. researchgate.net This work involves modifying the chemical structure of curcumin, a well-known phenol, to include a pyrazoline ring. researchgate.net
Furthermore, the scientific literature contains information on various analogs of this compound, such as:
5-methoxy-2-(4-phenyl-1h-pyrazol-3-yl)phenol. uni.lu
5-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol. nih.gov
5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1h-pyrazol-3-yl)phenol. uni.lu
These examples highlight the ongoing interest in this class of compounds and the continuous effort to synthesize and investigate new derivatives.
Significance of the Compound as a Research Lead for Novel Chemical Entities
This compound and its analogs are considered valuable lead compounds in the quest for new drugs. A lead compound is a chemical starting point for the development of a new medication. The potential of this particular compound stems from the promising biological activities observed in related structures.
Research has shown that compounds with the pyrazole-phenol scaffold can exhibit a range of effects. For instance, certain derivatives have been investigated for their potential to:
Reduce inflammation. cymitquimica.com
Suppress the growth of cancer cells. cymitquimica.com
Protect against capillary damage. cymitquimica.com
The versatility of the pyrazole-phenol scaffold allows for the creation of diverse libraries of compounds. By making small chemical modifications to the core structure, researchers can fine-tune the properties of the molecule to enhance its effectiveness against specific biological targets. This process of lead optimization is a critical step in the drug discovery pipeline.
The table below provides a summary of some related compounds and their potential applications, illustrating the broad scope of research in this area.
| Compound/Derivative Class | Investigated Biological Activity |
| This compound | Anti-inflammatory, anti-cancer, protection from capillary damage. cymitquimica.com |
| Curcumin-based pyrazoline analogues | MAO inhibition. researchgate.net |
| 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063) | PDE10A inhibition for potential treatment of schizophrenia. nih.gov |
| 5-Aminopyrazole derivatives | Anti-proliferative, antioxidant. nih.gov |
| 2-Methoxy-4-(4-(((6-nitrobenzothiazol-2-yl)amino)methyl)-1-phenyl-1H-pyrazol-3-yl) phenol | Anti-corrosion. researchgate.net |
This ongoing research underscores the importance of this compound as a foundational structure for the development of the next generation of therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNRNYLTIFFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 5 Methoxy 2 1h Pyrazol 5 Yl Phenol
Strategic Approaches to the Synthesis of the 5-Methoxy-2-(1H-pyrazol-5-yl)phenol Core Structure
The synthesis of the this compound core relies on established and innovative methods for pyrazole (B372694) ring formation. Key strategies involve building the heterocyclic ring from acyclic precursors through multi-component reactions or classical cyclocondensation pathways, often enhanced by modern catalytic and green chemistry principles.
Multi-component Reaction Pathways and Reaction Mechanisms
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step, adhering to the principles of pot, atom, and step economy. mdpi.com For the synthesis of the pyrazole core, several MCR pathways can be envisioned. A common approach involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. mdpi.comnih.gov The mechanism for these reactions typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (B3327878) intermediate (formed from the β-ketoester and hydrazine). mdpi.com Subsequent intramolecular cyclization and tautomerization yield the final substituted pyrazole derivative. rsc.org
Another versatile MCR strategy involves the coupling of alkynes, nitriles, and titanium imido complexes, which forms the N-N bond in the final step via oxidation-induced coupling, thereby avoiding the use of potentially hazardous hydrazine reagents. nih.gov The reaction proceeds through a key diazatitanacyclohexadiene intermediate. nih.gov
Table 1: Overview of Multi-component Reaction (MCR) Strategies for Pyrazole Synthesis
| MCR Type | Key Reactants | Catalyst/Conditions | Mechanistic Highlights | Reference |
|---|---|---|---|---|
| Four-Component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Piperidine, Sodium Gluconate, or Taurine in water | Knoevenagel condensation, Michael addition, imine-enamine tautomerism, O/N-cyclization. mdpi.comrsc.org | mdpi.comrsc.org |
| Three-Component | Terminal Alkynes, Acyl Chlorides, Hydrazines | Palladium Catalyst | Sequential Pd-catalyzed Kumada–Sonogashira coupling and cyclocondensation. beilstein-journals.org | beilstein-journals.org |
| Three-Component | Aromatic Aldehydes, Aryl Sulfonyl Hydrazides, Allenoates | Cs2CO3 | Condensation to hydrazone, nucleophilic addition, intramolecular cyclization, and desulfonylation. rsc.org | rsc.org |
| Three-Component | Enaminones, Hydrazines, Aryl Halides | Copper Catalyst | Initial cyclization to form a 3-substituted pyrazole followed by Ullmann coupling. beilstein-journals.org | beilstein-journals.org |
Cyclocondensation and Other Ring-Closure Methodologies
The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org To construct the this compound scaffold, a plausible pathway involves the cyclocondensation of a substituted 1,3-diketone, specifically 1-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione, with hydrazine.
A highly related and effective method is the reaction of an α,β-unsaturated ketone, known as a chalcone (B49325), with hydrazine. nih.gov For the target compound, the synthesis would begin with a Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and a suitable aldehyde to form the chalcone precursor. This intermediate then undergoes reaction with hydrazine hydrate. The mechanism involves an initial Michael addition of hydrazine to the enone system, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield a dihydropyrazole (pyrazoline). nih.goviucr.org Aromatization to the final pyrazole can occur spontaneously in the presence of air or be induced by a mild oxidant. beilstein-journals.org
Other innovative ring-closure methodologies include:
Reaction of 1,2-Allenic Ketones: These substrates react efficiently with hydrazines under mild conditions to afford 3,5-disubstituted pyrazoles. rsc.org
Cycloaddition of Diazo Compounds: The [3+2] cycloaddition of diazo compounds to alkynes is a fundamental route to pyrazoles. nih.gov Modern variations allow this reaction to proceed simply by heating under solvent- and catalyst-free conditions. rsc.org
From α-Oxeketene Dithioacetals: These building blocks undergo regioselective cyclocondensation with various acid hydrazides to produce N-acyl-substituted pyrazoles. nih.gov
Catalytic Systems and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of pyrazoles has benefited significantly from the application of green chemistry principles, focusing on alternative catalysts, solvents, and energy sources. nih.gov
Heterogeneous and Recyclable Catalysts: To simplify purification and minimize waste, solid-supported catalysts are employed. Amberlyst-70, a resinous and thermally stable acid catalyst, has been used for the condensation of 1,3-diketones and hydrazines in water at room temperature. researchgate.net Magnetic nanoparticles, such as Fe3O4, also serve as efficient and reusable catalysts for MCRs in aqueous media. nih.gov
Aqueous Media: Water is an ideal green solvent, and many modern pyrazole syntheses are designed to be performed in aqueous systems, often eliminating the need for phase-transfer catalysts. nih.govacs.org
Alternative Energy Sources: Microwave irradiation and ultrasonic radiation have been shown to dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.comnih.gov For example, a microwave-assisted MCR synthesis of a pyranopyrazole was completed in 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield via conventional heating. mdpi.com
Catalyst-Free Synthesis: In some cases, the need for a catalyst can be eliminated entirely. The 1,3-dipolar cycloaddition of α-diazocarbonyl compounds to alkynes can be achieved under solvent-free conditions by simple heating, providing high yields of pyrazoles without complex workup procedures. rsc.org
Table 2: Examples of Green Catalytic Systems in Pyrazole Synthesis
| Catalyst System | Reaction Type | Solvent | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|---|
| Amberlyst-70 | Cyclocondensation | Water | Room Temp | Recyclable, non-toxic, simple workup. | researchgate.net |
| Nano Fe3O4-MNPs | Four-Component MCR | Water | Room Temp | High yield in short time (15 min), reusable catalyst. | nih.gov |
| SnCl2 | Four-Component MCR | Ethanol | Microwave | Reduced reaction time (25 min vs 1.4 h), higher yield (88% vs 80%). | mdpi.com |
| None | [3+2] Cycloaddition | Solvent-Free | Heating | High yield, no catalyst, no workup/purification. | rsc.org |
| Taurine | Four-Component MCR | Water | Reflux | Biodegradable catalyst, good to excellent yields. | rsc.org |
Systematic Derivatization of the Pyrazole-Phenol Scaffold for Structure-Activity Exploration
Once the core this compound structure is synthesized, systematic derivatization is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be targeted at the pyrazole ring's nitrogen or carbon atoms, as well as the methoxy (B1213986) and phenol (B47542) groups on the phenyl ring. nih.govnih.gov
Functionalization at the Pyrazole Nitrogen and Carbon Positions
The pyrazole ring offers multiple sites for functionalization, though regioselectivity can be a challenge due to tautomerism in N-unsubstituted pyrazoles. nih.govnih.gov
N-Functionalization: The pyrazole nitrogen is readily functionalized.
N-Alkylation: Reaction with alkyl halides in the presence of a base like K2CO3 is a standard method to introduce alkyl groups at the N1 position. rsc.org
N-Arylation: Ullmann or Buchwald-Hartwig cross-coupling reactions can be used to introduce aryl substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl pyrazoles. nih.gov
C-Functionalization: Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. nih.govrsc.org
Reactivity: The C4-position of the pyrazole ring is the most nucleophilic and susceptible to electrophilic substitution, while the C5-position has the most acidic C-H bond, allowing for selective deprotonation and subsequent reaction with electrophiles. nih.gov
C-H Arylation/Alkenylation: Palladium-catalyzed C-H functionalization allows for the direct introduction of aryl or vinyl groups. acs.org Strategic use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can control regioselectivity. For instance, a SEM group can protect the N-H, enable C5-arylation, and then be transposed to the other nitrogen to allow for functionalization at the C3 position. nih.gov
Table 3: Regioselective Functionalization of the Pyrazole Scaffold
| Position | Reaction Type | Reagents/Catalyst | Description | Reference |
|---|---|---|---|---|
| N1 | Alkylation | Alkyl Bromide, K2CO3 | Introduces alkyl substituents on the pyrazole nitrogen. | rsc.org |
| N1 | Acylation | Acid Hydrazides | Forms N-acyl pyrazoles via cyclocondensation. | nih.gov |
| C4 | Alkenylation | Pd(OAc)2, Pyridine, Acrylates | Direct oxidative C-H alkenylation at the electron-rich C4 position. | acs.org |
| C5 & C3 | Arylation | Ar-Br, Pd(OAc)2, SEM-Cl | Sequential, regiocontrolled C-H arylation using a transposable SEM protecting group strategy. | nih.gov |
Modifications of the Methoxy-Substituted Phenol Moiety
The phenol and methoxy groups on the phenyl ring are key handles for derivatization to modulate properties like solubility, hydrogen bonding capacity, and metabolic stability.
Modification of the Methoxy Group:
Demethylation: The most common transformation is the cleavage of the methyl ether to yield a di-phenol derivative. This is typically achieved using strong Lewis acids like boron tribromide (BBr3), which provides good to high yields of the target phenol. nih.gov This unmasks a second hydroxyl group, opening new avenues for derivatization.
Modification of the Phenol Group:
O-Alkylation/O-Acylation: The phenolic hydroxyl group can be easily alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. This modification removes a hydrogen bond donor and can influence the compound's pharmacokinetic profile.
Diaryl Ether Formation: The phenolic group can participate in Ullmann-type coupling reactions with aryl halides, using a copper catalyst and a base like Cs2CO3, to form diaryl ether derivatives. nih.gov This significantly expands the chemical space by introducing larger aromatic fragments.
Table 4: Derivatization of the Methoxy-Phenol Moiety
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Methoxy | Demethylation | BBr3 | Converts methoxy group to a second hydroxyl group. | nih.gov |
| Phenol | O-Alkylation | Alkyl Halide, Base | Forms an ether linkage. | mdpi.com |
| Phenol | O-Acylation | Acyl Halide/Anhydride | Forms an ester linkage. | mdpi.com |
| Phenol | Ullmann Coupling | Aryl Iodide, CuBr, Cs2CO3 | Forms a diaryl ether. | nih.gov |
Synthetic Access to Stereoisomers and Conformational Control for Research
The spatial arrangement of atoms and the three-dimensional shape of this compound and its derivatives are pivotal for their interaction with biological targets. Research in this area focuses on methods to synthesize specific stereoisomers and to understand and control the molecule's conformation.
Stereoisomer Synthesis:
The synthesis of specific stereoisomers, particularly enantiomers, is often achieved through asymmetric synthesis. One relevant approach involves the 1,3-dipolar cycloaddition reaction, which can create chiral centers. For instance, using a related starting material, 4-allyl-2-methoxyphenol (a structural isomer of eugenol), a reaction with N-aryl-C-ethoxycarbonitrilimine can generate a pyrazoline ring with a new chiral center. This reaction's regioselectivity is a key consideration, as addition can occur at different positions, leading to isomeric products. The choice of solvent and reaction temperature can influence the conversion rate and the ratio of these isomers.
Conformational Control and Analysis:
The conformation of pyrazole-phenol systems is often characterized by the presence of different tautomeric forms, such as the enol-imine and keto-amine forms, particularly in derivatives like Schiff bases. researchgate.net The planarity of the molecule and the presence of intramolecular hydrogen bonds are significant factors influencing conformation.
In a related compound, (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol, structural analysis revealed a non-planar molecule existing in the enol-imine tautomeric form. This conformation is stabilized by a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen. researchgate.net Techniques such as NMR spectroscopy and X-ray crystallography are essential for elucidating these structural details, including bond lengths and dihedral angles, which define the molecule's shape. researchgate.netmdpi.com
Table 1: Crystallographic Data for (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol, a Related Conformational Analogue researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.3720 (16) |
| b (Å) | 7.3191 (4) |
| c (Å) | 22.1704 (14) |
| β (°) | 136.094 (4) |
| Volume (ų) | 2517.5 (3) |
| Key Bond Length (N1=C8) | 1.284 (2) Å |
| Key Bond Length (C10–O1) | 1.3445 (18) Å |
This data illustrates the detailed structural information obtainable for related compounds, which is crucial for understanding conformational preferences.
Considerations for Scalable Synthesis in Academic and Pre-clinical Research
Scaling up the synthesis of this compound and its derivatives from milligrams to grams or kilograms for extensive research presents significant challenges. The focus shifts from mere discovery to developing robust, efficient, and safe processes.
Key considerations for scalable synthesis include:
Process Safety and Environmental Impact: Reagents and reaction conditions must be chosen carefully to minimize risks, especially on a larger scale. A critical consideration is the avoidance of hazardous byproducts, such as dioxins, which can be associated with certain ortho-halo phenol derivatives. researchgate.net Developing environmentally benign routes is a key goal in modern process chemistry. researchgate.net
Reaction Conditions: Optimizing parameters such as solvent, temperature, and reaction time is crucial for maximizing yield and purity while ensuring energy efficiency. Studies on related pyrazole syntheses have shown that increasing the reaction temperature by using higher-boiling solvents like toluene (B28343) or xylene can increase the conversion rate without significant product degradation.
Purification: The method of purification must be scalable. While column chromatography is common in the lab, it can be cumbersome and expensive for large quantities. Alternative methods like crystallization are often preferred for large-scale production due to their efficiency and lower cost.
Table 2: Effect of Solvent on Conversion Rate in a Related Pyrazole Synthesis
| Solvent | Boiling Point (°C) | Outcome |
| THF | 66 | Baseline conversion |
| Toluene | 111 | Increased conversion rate |
| Xylene | 140 | Highest conversion rate without degradation |
This table highlights how solvent choice, dictated by boiling point, directly impacts reaction efficiency—a primary concern when developing a process for scalable synthesis. The development of a scalable route for academic and pre-clinical research ensures a consistent and reliable supply of the compound for further investigation. researchgate.net
Structure Activity Relationship Sar and Molecular Design Strategies for 5 Methoxy 2 1h Pyrazol 5 Yl Phenol Analogs
Elucidation of Key Structural Features Dictating Preclinical Biological Activities
The biological profile of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol analogs is intricately linked to their structural architecture. Preclinical studies on related pyrazole (B372694) derivatives have highlighted the critical role of the pyrazole core, the phenolic moiety, and the nature and position of various substituents in modulating their potency and selectivity against different biological targets.
Impact of Substituent Variation on Potency and Selectivity (Preclinical)
Systematic modification of the this compound scaffold has demonstrated that even minor changes in substitution patterns can lead to significant variations in biological activity. Research on analogous pyrazole-containing compounds has provided a foundational understanding of these effects.
For instance, in a series of 5-phenyl-1H-pyrazole derivatives designed as potential BRAF(V600E) inhibitors, the nature of the substituent on the phenyl ring played a crucial role in determining inhibitory potency. One study synthesized a series of novel 5-phenyl-1H-pyrazole derivatives containing a niacinamide moiety and evaluated their biological activity. nih.gov Among the synthesized compounds, a derivative, compound 5h , exhibited the most potent inhibitory activity against BRAF(V600E) with an IC50 value of 0.33 μM. nih.gov This compound also showed significant antiproliferative activity against WM266.4 and A375 cancer cell lines. nih.gov
Table 1: Preclinical Activity of Selected 5-Phenyl-1H-Pyrazole Analogs as BRAF(V600E) Inhibitors
| Compound | Structure | BRAF(V600E) IC50 (μM) | WM266.4 IC50 (μM) | A375 IC50 (μM) |
|---|---|---|---|---|
| 5h | N-(4-((5-(4-cyanophenyl)-1H-pyrazol-1-yl)methyl)pyridin-2-yl)picolinamide | 0.33 | 2.63 | 3.16 |
| Vemurafenib (Control) | N/A | 0.03 | 0.65 | 0.49 |
Data sourced from a study on novel 5-phenyl-1H-pyrazole derivatives. nih.gov
Similarly, studies on pyrazolone-type compounds have shed light on the influence of substituents on their antioxidant properties. In an investigation of various substituted pyrazolone (B3327878) derivatives, the presence and position of hydroxyl and methoxy (B1213986) groups on a phenyl ring attached to the pyrazolone core were found to be critical for their radical scavenging activity. nih.gov Compounds bearing a catechol moiety (two adjacent hydroxyl groups) on the phenyl ring exhibited the highest antioxidant potency. nih.gov
Table 2: Antioxidant Activity of Substituted Pyrazolone Analogs
| Compound | Substituents on Phenyl Ring | DPPH Radical Scavenging IC50 (μM) |
|---|---|---|
| a | None | 5.1 |
| c | 3-OH | 3.8 |
| e | 3,4-diOH (Catechol) | 2.6 |
| f | 4-OH, 3-OCH3 | 3.2 |
Data illustrates the impact of substitution on the antioxidant activity of pyrazolone derivatives. nih.gov
These findings underscore the importance of the electronic and steric properties of substituents in governing the biological activity of pyrazole-based compounds. The methoxy group in the parent compound, this compound, is likely a key determinant of its activity profile, and modifications at this position or on the pyrazole and phenol (B47542) rings would be expected to significantly alter its potency and selectivity.
Geometric and Electronic Descriptors in SAR Studies
The spatial arrangement of functional groups and the electronic properties of the molecule are fundamental to its interaction with biological targets. In the context of this compound analogs, geometric and electronic descriptors are crucial for a comprehensive SAR understanding. The pyrazole ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net
Computational Approaches in Rational Design and SAR Prediction
To navigate the vast chemical space of possible analogs and to gain a deeper understanding of the observed SAR, computational methods have become indispensable tools in the rational design of novel compounds based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kashanu.ac.ir This approach allows for the prediction of the activity of untested or hypothetical compounds, thereby guiding synthetic efforts towards more potent and selective analogs.
For pyrazole derivatives, QSAR studies have been successfully employed to correlate molecular descriptors with their observed biological activities. nih.govmdpi.comnih.gov These models often incorporate a variety of descriptors, including:
Topological descriptors: Describing the connectivity of atoms.
Electronic descriptors: Such as partial charges and orbital energies.
Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: Like the partition coefficient (logP), which influences membrane permeability and interaction with hydrophobic pockets.
A 3D-QSAR study on 5-phenyl-1H-pyrazole derivatives as BRAF(V600E) inhibitors, for instance, provided a visual representation of the regions around the molecular scaffold where steric bulk or specific electronic properties would be favorable or unfavorable for activity. nih.gov Such models are invaluable for suggesting specific structural modifications to enhance biological efficacy.
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design strategies are pivotal in the development of this compound analogs.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key technique in ligand-based design, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is identified from a set of active compounds. nih.gov This pharmacophore model can then be used to screen virtual libraries for new compounds that match the model, or to guide the design of novel molecules incorporating these key features.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. This detailed understanding of the binding mode allows for the rational design of modifications to the ligand that are predicted to improve its binding affinity and, consequently, its biological activity. For example, docking studies on pyrazole derivatives have helped to rationalize their inhibitory activity by identifying key interactions with amino acid residues in the active site of their target enzymes. scilit.com
By integrating these computational approaches with traditional medicinal chemistry strategies, researchers can accelerate the discovery and optimization of novel and effective therapeutic agents based on the promising this compound scaffold.
Preclinical Biological Activity and Mechanistic Investigations of 5 Methoxy 2 1h Pyrazol 5 Yl Phenol and Its Derivatives
In Vitro Pharmacological Profiling and Target Engagement Studies
Detailed in vitro pharmacological data for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is not extensively available in the public domain. The following sections outline the typical studies conducted for compounds of this class, while noting the lack of specific data for the title compound.
Enzyme Inhibition Kinetics and Selectivity Analysis (e.g., COX-2, LOX, MAO, AChE)
No specific studies detailing the enzyme inhibition kinetics and selectivity of this compound against key enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), monoamine oxidase (MAO), or acetylcholinesterase (AChE) have been identified in the reviewed literature.
However, research on structurally related pyrazole (B372694) and pyrazoline derivatives provides some context for potential activity. For instance, various 1,5-diaryl pyrazole derivatives have been synthesized and evaluated as dual inhibitors of COX-2 and 5-LOX, demonstrating the potential of the pyrazole scaffold to target these inflammatory enzymes. nih.govnih.gov Thymol-pyrazole hybrids have also shown promise as dual COX-2/5-LOX inhibitors. nih.gov Furthermore, a conference abstract mentioned the MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol (B47542) derivatives, suggesting that the broader chemical class may interact with this enzyme.
It is important to emphasize that these findings pertain to derivatives and not to this compound itself. Without direct experimental data, any potential enzyme-inhibiting activity of the title compound remains speculative.
Receptor Binding and Modulation Assays
There is no publicly available data from receptor binding and modulation assays for this compound.
Cellular Efficacy and Potency in Disease Models (e.g., Cancer Cell Lines, Immune Cells)
General statements suggest that this compound can suppress the growth of cancer cells. cymitquimica.com However, specific studies detailing its efficacy and potency in various cancer cell lines or its effects on immune cells are not available in the reviewed scientific literature.
For context, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has demonstrated the ability to inhibit colon cancer cell growth by inducing apoptosis. nih.gov Additionally, other pyrazole derivatives have shown activity against various cancer cell lines, including malignant melanoma. mdpi.com These examples highlight the potential of the broader chemical family, but direct evidence for this compound is lacking.
In Vivo Pharmacological Evaluation in Animal Models of Disease
Specific in vivo pharmacological studies for this compound in animal models of disease have not been identified in the available literature.
Efficacy Studies in Established Preclinical Disease Models (e.g., Inflammation, Cancer Xenografts)
While it has been stated that this compound has been found to confer protection from capillary damage in rats by inhibiting the expression of inflammatory cells and cytokines, the primary source for this data is not provided in the available documentation. cymitquimica.com
Studies on related compounds offer insights into potential in vivo efficacy. For example, a novel synthesized compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was shown to suppress tumor growth in a colon cancer xenograft model in mice. nih.gov Another study on a different pyrazole derivative reported efficacy in a xenograft model as well. researchgate.net These findings underscore the potential of the pyrazole scaffold in cancer models, but direct evidence for this compound is absent.
Exploration of Preclinical Dose-Response Relationships
No preclinical dose-response relationship studies for this compound have been found in the reviewed literature. For the related compound MMPP, a dose-dependent suppression of tumor growth was observed in a xenograft mouse model at doses of 2.5-5 mg/kg. nih.gov
Molecular Mechanism of Action (MOA) Elucidation
The investigation into the molecular underpinnings of the bioactivity of this compound and its derivatives is a crucial area of research aimed at understanding their therapeutic potential. These studies encompass the identification of direct molecular targets, the analysis of perturbed cellular signaling cascades, and the correlation of these molecular events with observable cellular outcomes.
Target Identification and Validation Methodologies
Identifying the specific molecular targets of this compound and its analogs is fundamental to elucidating their mechanism of action. While direct target identification for the parent compound is not extensively documented in publicly available literature, the broader class of pyrazole-containing molecules has been investigated using a variety of methodologies.
One of the primary computational techniques employed is molecular docking . This in silico method predicts the preferred orientation of a molecule when bound to a specific target protein. For various pyrazole derivatives, molecular docking studies have been utilized to screen for potential interactions with a range of protein targets, including receptor tyrosine kinases and other protein kinases that are pivotal in cancer and inflammatory diseases. These studies help in prioritizing compounds for further experimental validation. For instance, derivatives of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol have been evaluated for their inhibitory potential against monoamine oxidase (MAO) using molecular docking simulations. researchgate.net
Another key approach is the use of heat-induced protein denaturation assays. The anti-inflammatory potential of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives was evaluated using this technique, which assesses the ability of a compound to stabilize proteins against heat-induced denaturation, a hallmark of inflammation. ui.ac.id
Structure-activity relationship (SAR) studies also play a crucial role. By synthesizing and testing a series of related compounds, researchers can infer which structural motifs are critical for biological activity. For example, a study on aminomethyl derivatives of a 2-methoxy-4-(pyrazol-5-yl)phenol analog suggested that the pKa value of the aminomethyl moiety influences the anti-inflammatory activity. ui.ac.id
While these methods provide valuable insights, it is important to note that for this compound itself, specific and validated molecular targets are not yet definitively established in the available scientific literature.
Cellular Signaling Pathway Analysis
The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Research indicates that these compounds can interfere with pathways central to inflammation and cell proliferation.
One of the key pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of the inflammatory response. This compound has been reported to reduce inflammation by inhibiting the expression of inflammatory cells and cytokines, which are often under the transcriptional control of NF-κB. cymitquimica.com A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was found to directly bind to and inhibit IkappaB kinase β (IKKβ), a key kinase in the NF-κB pathway. This inhibition subsequently suppressed the growth of colorectal cancer cells. nih.gov
The mitochondrial apoptotic pathway is another significant target. In studies on a related derivative, 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, it was observed that the compound induced apoptosis in breast cancer cell lines through this pathway. This involves changes in the expression of pro- and anti-apoptotic proteins. For instance, MMPP was shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2 in colon cancer cells. nih.gov
Furthermore, pyrazole derivatives have been shown to impact pathways related to cell survival and metastasis. A compound structurally similar to the core of this compound, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), was found to inhibit the epithelial-to-mesenchymal transition (EMT) and the expression of vascular endothelial growth factor (VEGF) in triple-negative breast cancer cells, both of which are crucial for metastasis. nih.gov
The following table summarizes the key signaling pathways affected by derivatives of this compound and the observed effects.
| Signaling Pathway | Affected Component(s) | Observed Effect | Derivative Studied |
| NF-κB Signaling | IKKβ | Inhibition of kinase activity, reduced tumor growth | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol |
| Apoptosis | Bax, Bcl-2, Caspases | Increased Bax, decreased Bcl-2, activation of caspases | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol |
| Metastasis | EMT, VEGF | Inhibition of EMT markers and VEGF expression | 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol |
Investigation of Phenotypic Effects and Their Molecular Basis
The molecular events described above translate into observable cellular changes, or phenotypic effects. The primary phenotypic effects reported for this compound and its derivatives are the suppression of cancer cell growth and the reduction of inflammation. cymitquimica.com
Anti-cancer Phenotypes:
Apoptosis: A hallmark of the anti-cancer activity of these compounds is the induction of programmed cell death, or apoptosis. Mechanistic studies on derivatives have shown that this is achieved through the mitochondrial pathway, characterized by the activation of key effector enzymes like caspases. nih.gov For example, treatment of colon cancer cells with (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol led to increased expression of cleaved caspase-3 and cleaved caspase-8. nih.gov
Inhibition of Metastasis: As mentioned previously, derivatives have been shown to inhibit cell motility and invasion, key aspects of metastasis. This is linked to the suppression of the EMT process and the down-regulation of pro-angiogenic factors like VEGF. nih.gov
Anti-inflammatory Phenotypes:
Inhibition of Pro-inflammatory Cytokine Production: The anti-inflammatory effects of these compounds are linked to their ability to reduce the production of pro-inflammatory cytokines. For instance, a derivative of 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol demonstrated a marked decrease in TNF-alpha and IL-6. This is consistent with the inhibition of the NF-κB signaling pathway.
Inhibition of Protein Denaturation: The ability of certain aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol to prevent heat-induced protein denaturation serves as a direct measure of their anti-inflammatory potential at a molecular level. ui.ac.id
The table below provides a summary of the observed phenotypic effects and their proposed molecular basis for derivatives of this compound.
| Phenotypic Effect | Molecular Basis | Derivative(s) |
| Suppression of Cancer Cell Growth | Induction of apoptosis via mitochondrial pathway, cell cycle arrest | 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol |
| Reduction of Inflammation | Inhibition of pro-inflammatory cytokine expression (e.g., TNF-alpha, IL-6) | 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol |
| Inhibition of Metastasis | Suppression of Epithelial-to-Mesenchymal Transition (EMT) and VEGF expression | 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol |
| Anti-inflammatory Activity | Prevention of heat-induced protein denaturation | 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol aminomethyl derivatives |
Preclinical Pharmacokinetics and Drug Metabolism Research of 5 Methoxy 2 1h Pyrazol 5 Yl Phenol
Absorption and Distribution Studies in Preclinical Animal Models (Non-human)
Detailed in vivo studies concerning the absorption and distribution of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in preclinical animal models have not been reported in the scientific literature. Research in this area would typically involve administering the compound to animal models to understand how it is absorbed into the bloodstream and distributed among various tissues and organs. While one vendor note mentions protective effects against capillary damage in rats, this does not constitute a formal absorption or distribution study and lacks the quantitative data necessary for pharmacokinetic analysis. cymitquimica.com
Advanced Spectroscopic, Crystallographic, and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "5-Methoxy-2-(1H-pyrazol-5-yl)phenol" and its derivatives. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.
In ¹H NMR spectra of pyrazole (B372694) derivatives, the chemical shifts provide critical information. For instance, in a related pyrazole compound, distinct singlet signals have been assigned to methyl, pyrazole-CH, methylene, and amine protons. nih.gov For "this compound" itself, specific proton signals would be expected for the methoxy (B1213986) group, the aromatic protons on the phenol (B47542) ring, and the protons of the pyrazole ring. The coupling patterns between adjacent protons help to confirm the substitution pattern on both the phenolic and pyrazolic rings.
Conformational analysis, which examines the spatial arrangement of atoms, can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These studies reveal through-space interactions between protons, providing insights into the preferred three-dimensional structure of the molecule in solution.
Below is a table summarizing typical expected ¹H NMR chemical shifts for the core structure of "this compound".
| Proton Type | Expected Chemical Shift (ppm) |
| Phenolic -OH | 4.5 - 7.0 (broad singlet) |
| Aromatic -CH | 6.5 - 7.5 |
| Pyrazole N-H | 10.0 - 13.0 (broad singlet) |
| Pyrazole -CH | 6.0 - 8.0 |
| Methoxy -OCH₃ | 3.7 - 4.0 (singlet) |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of "this compound". The molecular formula for this compound is C₁₀H₁₀N₂O₂. cymitquimica.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm this formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments allows researchers to piece together the different components of the molecule, such as the methoxyphenol and pyrazole moieties.
For example, a common fragmentation pathway might involve the loss of the methoxy group (•OCH₃) or cleavage of the bond between the phenol and pyrazole rings. The masses of the resulting fragment ions can be predicted and compared with the experimental data to support the proposed structure.
The following table shows predicted mass-to-charge ratios (m/z) for various adducts of a related compound, 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, which can be indicative of the types of ions that might be observed for "this compound".
| Adduct | Predicted m/z |
| [M+H]⁺ | 267.11281 |
| [M+Na]⁺ | 289.09475 |
| [M-H]⁻ | 265.09825 |
| [M+NH₄]⁺ | 284.13935 |
Data for 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Interaction Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of "this compound".
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. pressbooks.pub
N-H stretching vibrations from the pyrazole ring, usually appearing in the 3100-3500 cm⁻¹ region. pressbooks.pub
Aromatic C-H stretching vibrations just above 3000 cm⁻¹. libretexts.org
C=C stretching absorptions for the aromatic ring between 1400 and 1600 cm⁻¹. libretexts.org
C-O stretching for the methoxy group and the phenolic ether linkage, typically found in the 1000-1300 cm⁻¹ region. pressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated systems, such as the aromatic phenol and pyrazole rings, leads to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the rings. For instance, UV-Vis spectroscopy of related pyrazole derivatives has revealed absorption maxima indicative of extended conjugated systems. nepjol.info
X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Complex Analysis (Preclinical)
This technique is particularly crucial when spectroscopic data alone cannot differentiate between possible isomers. nih.gov The crystal structure would reveal the planarity of the pyrazole and phenol rings and the dihedral angle between them. Furthermore, it would show how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the pyrazole nitrogen atoms.
In a preclinical context, X-ray crystallography can be used to analyze the binding of "this compound" or its analogs to a biological target, such as an enzyme or receptor. This provides a detailed picture of the ligand-target interactions at the atomic level, which is invaluable for structure-based drug design.
Advanced Computational Modeling and Simulations
Computational methods are increasingly used to complement experimental data and to provide deeper insights into the behavior of molecules like "this compound".
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For "this compound," MD simulations can be employed to:
Explore the conformational landscape of the molecule in different solvent environments.
Investigate the dynamics of its interaction with biological macromolecules, such as proteins or nucleic acids. nih.gov
Understand the role of water molecules in mediating these interactions.
By simulating the movement of every atom in the system, MD provides a detailed view of how the molecule flexes, rotates, and interacts with its surroundings, offering insights that are often inaccessible through experimental methods alone.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of "this compound". nih.gov These calculations can predict a wide range of properties, including:
Optimized molecular geometry, which can be compared with experimental data from X-ray crystallography. researchgate.net
Vibrational frequencies, which can aid in the assignment of experimental IR spectra. nih.gov
NMR chemical shifts, providing theoretical support for experimental assignments. nih.gov
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. dntb.gov.ua
Molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and can predict sites of electrophilic and nucleophilic attack. nih.gov
These computational approaches provide a theoretical framework for understanding the experimental observations and for predicting the behavior of "this compound" in various chemical and biological contexts.
Future Research Directions and Translational Perspectives for 5 Methoxy 2 1h Pyrazol 5 Yl Phenol in Early Drug Discovery
Identification of Unexplored Biological Targets and Pathways
Initial investigations suggest that 5-Methoxy-2-(1H-pyrazol-5-yl)phenol may have anti-inflammatory and anti-cancer properties, potentially through the inhibition of inflammatory cells and cytokines. cymitquimica.com However, the full spectrum of its biological activity remains largely uncharted. The pyrazole (B372694) nucleus is known for its ability to interact with a diverse range of biological targets. nih.govnih.gov Future research should therefore prioritize a systematic exploration of its mechanism of action and potential new therapeutic applications.
A key strategy will be to perform broad-based screening against panels of biologically relevant targets. Given the known activities of other pyrazole-containing molecules, promising areas for investigation include:
Protein Kinases: Many pyrazolo[1,5-a]pyrimidine (B1248293) and related pyrazole derivatives are potent inhibitors of various protein kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov Screening this compound against a comprehensive kinase panel could reveal novel and selective inhibitory activities.
Inflammatory Enzymes and Cytokines: Building on preliminary data, further studies should quantify the compound's effects on key inflammatory mediators. cymitquimica.com Targets such as cyclooxygenase (COX-1/COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) are of high interest, as other pyrazole derivatives have shown inhibitory action against them. nih.gov
Voltage-Gated Sodium Channels (NaV): Certain diaryl ether heterocyclic sulfonamides containing pyrazole moieties have been identified as potent and selective inhibitors of NaV1.7, a critical target for pain. sci-hub.st Investigating the interaction of this compound with this and other NaV subtypes could open avenues in analgesia.
Nicotinamide Phosphoribosyltransferase (NAMPT): Activators of NAMPT containing a pyrazole core have been developed as potential treatments for diseases related to metabolism and aging. nih.gov Assessing the compound for NAMPT activation is a valid exploratory path.
Phenotypic screening in various disease-relevant cell models (e.g., cancer cell lines, immune cells, neuronal cells) can also help uncover novel activities without a pre-defined target, paving the way for subsequent target deconvolution studies.
Strategies for Lead Optimization and Preclinical Candidate Selection
Once a promising biological activity is confirmed, this compound will serve as a "hit" or "lead" compound that requires significant optimization to become a viable drug candidate. This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. patsnap.com
Key strategies for optimization include:
Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how chemical structure relates to biological activity. patsnap.com By systematically synthesizing and testing analogs of the lead compound, researchers can identify which parts of the molecule are essential for its activity and which can be modified to improve its properties. patsnap.com
Improving ADME Properties: A successful drug must have a suitable profile for absorption, distribution, metabolism, and excretion (ADME). Early assessment of properties like solubility, permeability, and metabolic stability is crucial. For pyrazole-based compounds, a common challenge is metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or drug-drug interactions. nih.gov Medicinal chemistry efforts would focus on modifying the structure to block sites of metabolism and reduce potential CYP inhibition. nih.govnih.gov
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the optimization process. patsnap.com These methods allow for the virtual screening of potential modifications, helping to prioritize the synthesis of compounds with the highest likelihood of success. nih.govpatsnap.com
| Optimization Strategy | Property to Improve | Methodological Approach | Rationale for this compound |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Potency & Selectivity | Systematic synthesis and testing of analogs. | To identify key functional groups on the phenol (B47542) and pyrazole rings responsible for biological activity. patsnap.com |
| Pharmacokinetic Optimization | ADME Profile | Modify structure to enhance solubility, permeability, and metabolic stability. Prodrug design. patsnap.com | To improve bioavailability and reduce clearance, a known issue for some heterocyclic compounds. nih.gov |
| Reduction of Off-Target Effects | Safety & Toxicity | Modify structure to reduce binding to unintended targets (e.g., hERG channel, CYP enzymes). | To mitigate potential cardiotoxicity and drug-drug interactions, a common hurdle in drug development. nih.govnih.gov |
| Computational Chemistry | Efficiency | Utilize molecular docking, virtual screening, and QSAR to predict activity and properties. patsnap.com | To prioritize the synthesis of the most promising analogs, saving time and resources. |
Development of Novel Analogs with Improved Preclinical Profiles
The development of novel analogs is the practical application of lead optimization strategies. The scaffold of this compound offers multiple points for chemical modification to enhance its drug-like properties. The goal is to generate a library of related compounds from which a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetics can be selected. patsnap.comnih.gov
Synthetic chemistry approaches, such as the Heck coupling reaction, have been successfully used to create complex pyrazole-indole hybrids, demonstrating the feasibility of elaborating on the core structure. imtm.czmdpi.com
| Modification Site | Potential Substituents | Intended Improvement | Example Rationale from Related Compounds |
|---|---|---|---|
| Phenol Hydroxyl Group | Alkylation, Esterification (Prodrugs) | Improve permeability, oral absorption. | Modifying hydroxyl groups is a common strategy to tune solubility and membrane transport. |
| Methoxy (B1213986) Group | Demethylation, replacement with other alkoxy or halogen groups. | Alter binding affinity, block metabolic hotspots. | Changing methoxy substituents has been shown to modulate binding and orientation in inhibitor pockets. nih.gov |
| Pyrazole Ring (N-H) | Alkylation, Arylation. | Modulate potency, alter ADME properties. | N-substitution on the pyrazole ring is a key modification in many active compounds, influencing target engagement. nih.gov |
| Pyrazole Ring (C4 position) | Halogens, small alkyl groups. | Enhance potency, improve selectivity. | Substitution at the C4 position of the pyrazole can significantly impact biological activity and selectivity. nih.gov |
| Phenol Ring | Halogens, cyano, or other small groups. | Tune electronic properties and binding interactions. | Adding electron-withdrawing or donating groups can fine-tune the molecule's interaction with its biological target. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Future Discovery Efforts
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. nih.gov These technologies can be integrated at every stage of the discovery pipeline for this compound and its analogs. mdpi.com
Target Identification and Validation: ML algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets for which a pyrazole-phenol scaffold might be effective. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as high potency, low toxicity, and desirable ADME properties.
Predictive Modeling (QSAR/QSPR): ML can be used to build highly accurate QSAR models that predict the biological activity of virtual compounds before they are synthesized. mdpi.com Similarly, Quantitative Structure-Property Relationship (QSPR) models can predict physicochemical properties, helping to filter out compounds with poor drug-like characteristics early on. nih.gov
Image Analysis and High-Content Screening: In phenotypic screening, AI-powered image analysis can interpret complex cellular changes, providing deeper insights into a compound's mechanism of action.
| AI/ML Application | Discovery Stage | Expected Contribution for This Project |
|---|---|---|
| Predictive Bioactivity Modeling | Hit-to-Lead | Screen virtual libraries of analogs to predict binding affinity for unexplored targets. mdpi.com |
| Generative Chemistry | Lead Optimization | Design novel analogs with optimized multi-parameter profiles (e.g., potency, selectivity, low toxicity). ai-dd.eu |
| ADME/Tox Prediction | Lead Optimization / Preclinical Selection | Predict metabolic fate, potential for CYP inhibition, and other liabilities to prioritize synthesis and testing. nih.gov |
| Synthesis Planning | Lead Optimization | Propose efficient synthetic routes for novel, complex analogs designed by generative models. |
By systematically exploring its biological targets, applying rigorous lead optimization principles, developing novel analogs, and leveraging the predictive power of artificial intelligence, the full therapeutic potential of the this compound scaffold can be thoroughly investigated and potentially translated into future medicines.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, and how can reaction efficiency be optimized?
The compound is typically synthesized via cyclocondensation of substituted diketones with hydrazines. For example, a related pyrazole derivative was prepared by refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and acetic acid (7:3 v/v) at 80°C for 7 hours . Key optimization parameters include:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, dihedral angles between pyrazole and aromatic rings (e.g., 16.83°–51.68°) confirm steric and electronic effects .
- NMR/FTIR : Key signals include:
- HPLC : Purity analysis using C18 columns (acetonitrile/water gradient) .
Q. How is biological activity evaluated for pyrazole derivatives like this compound?
- In vitro assays : Antitubercular, antimicrobial, or anti-inflammatory activity is tested via microplate dilution (MIC values) or enzyme inhibition assays (e.g., COX-2) .
- Structure-Activity Relationship (SAR) : Substituent effects (e.g., methoxy vs. nitro groups) are correlated with bioactivity using IC₅₀ values .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) complement experimental data for this compound?
- DFT calculations : Optimize geometry and predict vibrational spectra (B3LYP/6-31G* basis set). Compare theoretical vs. experimental bond lengths (e.g., C-N: 1.34 Å vs. 1.33 Å) to validate structural models .
- Molecular docking : Simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Pyrazole ring interactions (π-π stacking, hydrogen bonds) guide lead optimization .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Case study : Discrepancies in phenolic -OH positioning (X-ray vs. NMR) arise from dynamic hydrogen bonding in solution. Use variable-temperature NMR to assess conformational flexibility .
- Multi-technique validation : Pair XRD with Raman spectroscopy to confirm solid-state vs. solution-phase behavior .
Q. How are reaction mechanisms elucidated for pyrazole ring formation?
- Mechanistic insights : The reaction proceeds via a keto-enol tautomerization pathway, followed by nucleophilic attack of hydrazine on the diketone. Acid catalysis (e.g., acetic acid) stabilizes intermediates .
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., cyclization vs. dehydration) .
Methodological Guidance
Q. How to refine crystallographic data using SHELX software?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
